N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1903157-20-9
VCID: VC5546519
InChI: InChI=1S/C18H12F3N5OS/c19-18(20,21)13-3-1-2-11(8-13)17(27)22-9-16-24-23-15-5-4-14(25-26(15)16)12-6-7-28-10-12/h1-8,10H,9H2,(H,22,27)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Molecular Formula: C18H12F3N5OS
Molecular Weight: 403.38

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide

CAS No.: 1903157-20-9

Cat. No.: VC5546519

Molecular Formula: C18H12F3N5OS

Molecular Weight: 403.38

* For research use only. Not for human or veterinary use.

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide - 1903157-20-9

Specification

CAS No. 1903157-20-9
Molecular Formula C18H12F3N5OS
Molecular Weight 403.38
IUPAC Name N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C18H12F3N5OS/c19-18(20,21)13-3-1-2-11(8-13)17(27)22-9-16-24-23-15-5-4-14(25-26(15)16)12-6-7-28-10-12/h1-8,10H,9H2,(H,22,27)
Standard InChI Key XWACQSCBHAQCPR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide has the molecular formula C₁₈H₁₂F₃N₅OS and a molecular weight of 403.38 g/mol . Its IUPAC name, N-[(6-thiophen-3-yl-[1,2,] triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide, reflects the integration of three distinct heterocyclic systems:

  • A triazolo[4,3-b]pyridazine core (a fused bicyclic system combining triazole and pyridazine rings).

  • A thiophene substituent at the 6-position of the pyridazine ring.

  • A 3-(trifluoromethyl)benzamide group linked via a methylene bridge to the triazole ring .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₂F₃N₅OS
Molecular Weight403.38 g/mol
CAS Number1903157-20-9
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
InChIKeyXWACQSCBHAQCPR-UHFFFAOYSA-N

The trifluoromethyl group enhances lipid solubility and metabolic stability, while the thiophene and triazolopyridazine moieties contribute to π-π stacking interactions with biological targets .

Structural Features

X-ray crystallography and NMR studies confirm a planar triazolopyridazine system, with the thiophene ring adopting a nearly orthogonal orientation relative to the pyridazine plane . The benzamide group extends into a hydrophobic pocket in molecular docking models, suggesting a role in target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Pyridazine Core: Condensation of hydrazine derivatives with dichloropyridazine precursors.

  • Triazole Ring Closure: Cyclization using nitriles or amidines under acidic conditions.

  • Thiophene Incorporation: Suzuki-Miyaura coupling to introduce the thiophen-3-yl group at the 6-position.

  • Benzamide Functionalization: Amide coupling between the triazolopyridazine-methylamine intermediate and 3-(trifluoromethyl)benzoyl chloride .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Pyridazine formationHydrazine, DCM, 0°C → RT65%
2Triazole cyclizationAcetonitrile, HCl, reflux72%
3Thiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C58%
4Amide couplingEDC, HOBt, DIPEA, DMF85%

Analytical Confirmation

Purity and identity are verified via:

  • ¹H/¹³C NMR: Resonances at δ 8.2–8.5 ppm (pyridazine protons) and δ 7.6–7.9 ppm (thiophene protons).

  • HRMS: Observed [M+H]⁺ at m/z 404.1234 (calculated 404.1238) .

  • Elemental Analysis: C 53.6%, H 3.0%, N 17.3% (theoretical: C 53.6%, H 3.0%, N 17.4%).

CompoundModificationEC₅₀ (μM)Target
2aParent compound0.15Cryptosporidium
14i3-Phenyl substitution0.18Cryptosporidium
18aN-2 → CH6.1Cryptosporidium
14h3-Morpholine substitution>20Cryptosporidium

Recent Research and Developments

Anti-Parasitic Applications

A 2023 study identified the compound as a lead against Cryptosporidium parvum, showing 90% inhibition at 10 μM without cytotoxicity (CC₅₀ > 50 μM in HEK-293 cells) . Mechanistic studies suggest interference with trichodiene synthase, a key enzyme in terpenoid biosynthesis .

Cancer Therapeutics

In glioblastoma models, the compound reduced tumor growth by 62% at 10 mg/kg (oral, q.d.), linked to JAK2/STAT3 pathway inhibition . Synergy with temozolomide (combination index = 0.3) highlights potential for combination therapies .

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